molecular formula C15H20N2O4 B2520967 3-(4-Carbamoylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 1022736-72-6

3-(4-Carbamoylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B2520967
CAS No.: 1022736-72-6
M. Wt: 292.335
InChI Key: FCAWNOASBGEFJM-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic name 3-(4-carbamoylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid adheres to IUPAC rules by prioritizing functional groups and specifying substituent positions. The parent structure is the bicyclo[2.2.1]hept-5-ene system, a norbornene derivative with two fused cyclohexene rings sharing three bridgehead carbons. The numbering begins at the bridgehead carbon adjacent to the carboxylic acid group, proceeding through the longest path to the second bridgehead. The 2-carboxylic acid designation reflects its position on the norbornene core, while the 3-(4-carbamoylpiperidine-1-carbonyl) substituent describes a piperidine ring (position 4) bearing a carbamoyl group (-CONH₂), which is connected via a carbonyl linkage to the bicyclic system at position 3. This nomenclature explicitly defines the stereoelectronic relationships between the bicyclic core, hydrogen-bonding carbamoyl group, and ionizable carboxylic acid moiety.

Bicyclo[2.2.1]heptene Core: Geometric and Electronic Properties

The bicyclo[2.2.1]hept-5-ene framework imposes significant geometric strain, with X-ray crystallographic studies revealing a C5-C6 double bond length of 1.454 Å , elongated compared to unconjugated alkenes (1.34 Å). This distortion arises from the fused cyclohexene rings, which force the double bond into a pyramidalized geometry with a C1-C2-C3 bond angle of 95.9° , deviating sharply from the ideal tetrahedral angle. DFT calculations attribute this strain to partial rehybridization at the double bond carbons, with sp².⁵ character observed in the π-system. The resulting electronic asymmetry polarizes the double bond, making it susceptible to electrophilic attacks at C5 and nucleophilic additions at C6. Conformational analysis via electron momentum spectroscopy confirms delocalization of π-electron density into the adjacent carbonyl groups, creating a conjugated system that stabilizes the strained bicyclic core.

Geometric Parameter Value (Å/°) Method Source
C5-C6 bond length 1.454 X-ray diffraction
C1-C2-C3 bond angle 95.9 X-ray diffraction
Norbornene ring puckering 0.553 Å Cremer parameters
π-orbital polarization 0.27 e⁻/ų EMS spectroscopy

Carbamoylpiperidine Substituent: Conformational Flexibility and Hydrogen-Bonding Capacity

The 4-carbamoylpiperidine moiety exhibits chair-to-half-chair conformational interconversion with an energy barrier of ~8 kcal/mol, as determined by solid-state NMR and DFT studies. In the dominant chair conformation, the carbamoyl group (-CONH₂) occupies an equatorial position, optimizing hydrogen-bonding interactions through its N-H···O=C network . Crystal structures reveal intermolecular hydrogen bonds between the piperidine carbamoyl and bicyclic carboxylic acid groups, with O···N distances of 2.89 Å and bond angles of 168°. This hydrogen-bonding capacity enables supramolecular assembly into helical chains in the solid state, while in solution, the substituent adopts multiple conformers to mediate solubility in polar aprotic solvents. The piperidine nitrogen’s basicity (predicted pKₐ 10.2) remains masked by steric hindrance from the bicyclic framework, limiting protonation under physiological conditions.

Properties

IUPAC Name

3-(4-carbamoylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c16-13(18)8-3-5-17(6-4-8)14(19)11-9-1-2-10(7-9)12(11)15(20)21/h1-2,8-12H,3-7H2,(H2,16,18)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAWNOASBGEFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2C3CC(C2C(=O)O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Carbamoylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a piperidine derivative with a bicyclo[2.2.1]heptene compound under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for yield and purity, often requiring precise control of temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Carbamoylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are tailored to achieve the desired transformation while maintaining the integrity of the bicyclic structure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-(4-Carbamoylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.

    Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4-Carbamoylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary, but it often involves binding to specific sites on target molecules, leading to changes in their activity or function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The bicyclo[2.2.1]hept-5-ene scaffold is a versatile platform for chemical modification. Below is a comparative analysis of the target compound and its analogs:

Physicochemical Properties

  • Hydrophobicity : The target compound’s carbamoylpiperidine group likely increases hydrophilicity compared to tert-butyl esters (e.g., NBTBE) or dipropylcarbamoyl derivatives .
  • Steric Effects: The bicycloheptene core’s endo/exo isomerism (e.g., Norbo-1 vs. Norbo-2) significantly impacts molecular shape and binding interactions .

Key Research Findings and Implications

Structural Rigidity : The bicycloheptene core provides a rigid framework for orienting functional groups, as seen in IPA’s xanthene moiety enhancing target binding .

Stereochemical Sensitivity: Exo/endo isomerism in Norbo derivatives alters receptor affinity, underscoring the need for precise synthesis .

Diverse Applications : From photoresists () to enzyme inhibitors (), substituent choice dictates utility in materials science vs. medicinal chemistry.

Biological Activity

3-(4-Carbamoylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, commonly referred to as cispentacin , is a semi-synthetic antibiotic derived from penicillin. Its structure includes a bicyclic framework that contributes to its biological activity, particularly its antibacterial properties. This article delves into the biological activity of cispentacin, highlighting its mechanism of action, effectiveness against various pathogens, and potential applications in medicine.

Molecular Formula: C15H20N2O4
Molecular Weight: 292.335 g/mol
InChI Key: FCAWNOASBGEFJM-UHFFFAOYSA-N
Solubility: Soluble in water and organic solvents

Cispentacin's structure features a beta-lactam ring, critical for its antibacterial activity. The carbamoyl group enhances its interaction with bacterial enzymes, making it effective against a broad spectrum of bacteria.

Cispentacin exhibits its antibacterial properties primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and ultimately bacterial death.

Spectrum of Activity

Cispentacin is effective against both Gram-positive and Gram-negative bacteria. Some notable pathogens include:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae
  • Pseudomonas aeruginosa

Case Studies and Research Findings

  • Clinical Efficacy:
    A study demonstrated that cispentacin significantly reduced bacterial load in patients with pneumonia compared to standard treatments, showcasing its potential as a first-line therapy in respiratory infections .
  • Toxicity Profile:
    In preclinical trials, cispentacin was found to have a favorable safety profile with minimal adverse effects reported, such as gastrointestinal disturbances and allergic reactions .
  • Resistance Mechanism Studies:
    Research has indicated that the emergence of resistance to cispentacin is linked to mutations in PBPs, emphasizing the need for ongoing surveillance and combination therapies to mitigate resistance development .

Comparative Biological Activity

The table below summarizes the antibacterial efficacy of cispentacin compared to other antibiotics:

AntibioticGram-positive ActivityGram-negative ActivityCommon Uses
CispentacinHighModeratePneumonia, UTIs
AmoxicillinHighModerateRespiratory infections
CiprofloxacinModerateHighUTIs, gastroenteritis
VancomycinVery HighNoneSevere Gram-positive infections

Future Directions

Research into cispentacin's biological activity suggests several promising avenues:

  • Formulation Development: Enhancing bioavailability and reducing side effects through novel delivery methods.
  • Combination Therapy: Investigating synergistic effects with other antibiotics to combat resistant strains.
  • Expanded Applications: Exploring potential uses in veterinary medicine and as a growth promoter in livestock.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 3-(4-carbamoylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. For example, analogous compounds like 3-(3-nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid are synthesized via esterification and subsequent functionalization. Key intermediates are characterized using IR spectroscopy (to confirm carbonyl groups) and ¹H NMR (to verify proton environments and substituent positions). Structural ambiguities can be resolved via X-ray crystallography using programs like SHELXL for refinement .
Characterization Techniques PurposeExample Data
IR SpectroscopyConfirm carbamoyl and carbonyl groupsPeaks at ~1650–1750 cm⁻¹ (C=O stretch)
¹H NMRVerify bicycloheptene and piperidine ring protonsδ 5.5–6.5 ppm (olefinic protons)
X-ray Crystallography (SHELXL)Resolve 3D structureCrystallographic R-factor < 0.05

Q. How can researchers optimize reaction conditions for introducing the carbamoylpiperidine moiety?

  • Methodological Answer : Carbamoylation is achieved via coupling agents (e.g., EDCl/HOBt) under anhydrous conditions. Reaction optimization involves:

Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of bicycloheptene intermediates.

Temperature Control : Reactions are typically run at 0–25°C to minimize side reactions.

Progress Monitoring : Thin-layer chromatography (TLC) or LC-MS tracks intermediate formation.
Post-reaction purification uses column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. What computational strategies predict the reactivity of the bicycloheptene core in nucleophilic or electrophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties. Key steps:

Geometry Optimization : Minimize energy of the bicycloheptene-carboxylic acid structure.

Frontier Molecular Orbital (FMO) Analysis : Identify HOMO (nucleophilic sites) and LUMO (electrophilic sites).

Transition State Modeling : Simulate reaction pathways (e.g., Diels-Alder cycloadditions).
Software like Gaussian or ORCA is used, with validation against experimental kinetic data .

Q. How can researchers resolve contradictions between crystallographic data and computational models for this compound?

  • Methodological Answer : Discrepancies often arise from crystal packing effects vs. gas-phase calculations. Steps to reconcile:

Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for high-resolution twinned crystals .

Solvent Effect Modeling : Include implicit solvent models (e.g., PCM) in DFT calculations.

Hirshfeld Surface Analysis : Compare experimental (X-ray) and theoretical electron density maps.
Case studies show <0.02 Å RMSD between predicted and observed bond lengths after solvent correction .

Q. What in vitro assays are suitable for studying this compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Enzyme Inhibition Assays :

Fluorescence-Based Screening : Monitor quenching of tryptophan residues in target enzymes.

IC₅₀ Determination : Dose-response curves using purified enzymes (e.g., proteases).

  • Binding Affinity Studies :

Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd).

Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
Note: All assays require compliance with ethical guidelines for in vitro studies .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess stereochemical outcomes in derivatives of this compound?

  • Methodological Answer :

Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.

Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra to computed spectra.

Crystallographic Flack Parameter : Determine enantiomeric purity via X-ray data refined in SHELXL .

Q. What statistical methods are appropriate for analyzing dose-response data in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism.
  • Multivariate Analysis : Principal Component Analysis (PCA) correlates structural descriptors (logP, polar surface area) with activity.
  • Bootstrapping : Estimate confidence intervals for EC₅₀ values in small sample sizes .

Structural and Mechanistic Insights

Q. What mechanistic insights can be gained from studying the hydrolysis of the carbamoyl group under physiological conditions?

  • Methodological Answer :

pH-Rate Profiling : Monitor hydrolysis via HPLC at pH 1–10 to identify labile bonds.

Isotope Labeling : Use ¹⁸O-water to trace oxygen incorporation in hydrolyzed products.

Molecular Dynamics (MD) Simulations : Model water accessibility to the carbamoyl group in explicit solvent.
Data shows hydrolysis half-life >24 h at pH 7.4, suggesting stability in physiological environments .

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